Quinoline, 8,8'-dithiobis-

Thiol derivatization Disulfide hydrolysis stability Spectrophotometric assay pH range

8,8′-Dithiobis[quinoline] (also referred to as 8,8′-diquinolyl disulfide, bis(8-quinolyl) disulfide, or RSSR) is a homodimeric heterocyclic disulfide composed of two quinoline moieties linked through a disulfide bridge at the 8-position. It belongs to the class of quinoline-based disulfides and serves as the oxidized, air-stable dimer of 8-mercaptoquinoline (thiooxine).

Molecular Formula C18H12N2S2
Molecular Weight 320.4 g/mol
CAS No. 1160-28-7
Cat. No. B073050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline, 8,8'-dithiobis-
CAS1160-28-7
Molecular FormulaC18H12N2S2
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)SSC3=CC=CC4=C3N=CC=C4)N=CC=C2
InChIInChI=1S/C18H12N2S2/c1-5-13-7-3-11-19-17(13)15(9-1)21-22-16-10-2-6-14-8-4-12-20-18(14)16/h1-12H
InChIKeyZGPTTYFYQZTJQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8,8′-Dithiobis[quinoline] (CAS 1160-28-7) – Core Identity and Procurement-Relevant Physicochemical Profile


8,8′-Dithiobis[quinoline] (also referred to as 8,8′-diquinolyl disulfide, bis(8-quinolyl) disulfide, or RSSR) is a homodimeric heterocyclic disulfide composed of two quinoline moieties linked through a disulfide bridge at the 8-position. It belongs to the class of quinoline-based disulfides and serves as the oxidized, air-stable dimer of 8-mercaptoquinoline (thiooxine) [1]. The compound appears as a yellow to light-brown powder with a melting point of 200–208 °C, a predicted boiling point of 513.9 °C, a density of 1.38–1.40 g/cm³, and a predicted pKa of 3.25 . Its molecular formula is C₁₈H₁₂N₂S₂ with a molecular weight of 320.43 g/mol. Originally recognized as the oxidation product that limited the practical utility of 8-mercaptoquinoline as an analytical reagent, 8,8′-dithiobis[quinoline] has since been established as a versatile reagent in its own right for thiol derivatization, metal-ion masking, trace-metal coprecipitation, and electrochemical generation of the active thiol monomer [2].

Why 8,8′-Dithiobis[quinoline] Cannot Be Replaced by Generic Disulfide Reagents – pH, Hydrolytic, and Selectivity Gaps


Although the analytical reagent market offers numerous heterocyclic disulfides for thiol detection and metal-ion processing, the operational window of each candidate can differ sharply. The widely used Ellman reagent (5,5′-dithiobis-(2-nitrobenzoic acid), DTNB) is restricted to a narrow pH range of approximately 6.5–8.5 for disulfide-bond cleavage and suffers from hydroxide-promoted hydrolysis that limits its shelf-life and reproducibility in alkaline media [1]. In contrast, 8,8′-dithiobis[quinoline] has been explicitly reported to offer a broader applicable pH range, superior resistance to hydrolysis, and more favorable absorption properties [2]. The quinoline nitrogen atoms confer metal-coordinating capability that generic disulfides lack, enabling dual functionality as both a derivatization agent and a selective masking or coprecipitation reagent for transition metals [3]. These compound-specific physicochemical attributes mean that substituting a generic disulfide for 8,8′-dithiobis[quinoline] may result in method failure due to pH incompatibility, hydrolytic degradation, or loss of metal-ion selectivity. The quantitative evidence below substantiates these claims.

8,8′-Dithiobis[quinoline] – Product-Specific Quantitative Evidence Guide for Procurement Decisions


Operational pH Range and Hydrolysis Resistance – 8,8′-Dithiobis[quinoline] vs. Ellman Reagent (DTNB)

8,8′-Dithiobis[quinoline] demonstrates a wider applicable pH range and lower susceptibility to hydrolysis compared with the industry-standard Ellman reagent (5,5′-dithiobis-(2-nitrobenzoic acid), DTNB). The Ellman reagent is constrained to pH 6.5–8.5, beyond which disulfide-bond cleavage or hydroxide-promoted hydrolysis compromises reproducibility [1]. Authors of the 2022 Amino Acids study explicitly concluded that 8,8′-dithiobis[quinoline] exhibits advantages over DTNB with respect to applicable pH range, absorption properties, and susceptibility to hydrolysis [2]. The quinoline-based disulfide remains functional under both acidic and mildly alkaline conditions relevant to thiol analysis and metal extraction protocols.

Thiol derivatization Disulfide hydrolysis stability Spectrophotometric assay pH range

Homocysteine Detection Sensitivity – 8,8′-Dithiobis[quinoline] vs. 4,4′-Dithiodipyridine and DTNB

8,8′-Dithiobis[quinoline] enables homocysteine determination with a detection limit in the range of 1.1×10⁻⁶ to 7.8×10⁻⁶ M and a relative standard deviation of 1.5–4.6% across spectrophotometric, capillary electrophoresis, HPLC, and kinetic methods [1]. The results obtained with 8,8′-dithiobis[quinoline] were statistically comparable to those obtained using the established reagent 4,4′-dithiodipyridine when applied to real human urine samples, confirming the accuracy of the quinoline-based disulfide in complex biological matrices [1]. The method also circumvents the known limitations of DTNB (narrow pH range, hydrolysis susceptibility, low contrast) that are explicitly cited by the authors as motivation for seeking alternative disulfide reagents [2].

Homocysteine Aminothiol analysis Clinical biomarker detection

Copper Interference Elimination in Zinc Fluorometric Determination – 8,8′-Dithiobis[quinoline] as a Selective Masking Agent

In the validated fluorometric method for zinc determination in natural, drinking, and waste water (FLUORAT-02 analyzer), 8,8′-dithiobis[quinoline] is the specified reagent for eliminating the interfering influence of copper ions, while 1,10-phenanthroline is used for iron interference [1]. The method relies on the formation of a fluorescent coordination compound between zinc ions and 8-mercaptoquinoline (generated in situ from the disulfide) in acetate buffer at pH 4.6–4.9, followed by chloroform extraction. This dual-masking strategy highlights the unique role of 8,8′-dithiobis[quinoline] as a copper-selective masking agent that is not replicated by common disulfide reagents such as DTNB or 4,4′-dithiodipyridine, which lack the quinoline nitrogen donor atoms necessary for selective copper coordination [2].

Zinc analysis Fluorometric detection Metal interference masking Water quality testing

Electrochemical Stability and Controlled Coulometric Generation – 8,8′-Dithiobis[quinoline] vs. 8-Mercaptoquinoline

8-Mercaptoquinoline (thiooxine), the sulfur analog of 8-hydroxyquinoline, forms more stable metal complexes than 8-hydroxyquinolates but was historically deemed impractical as an analytical reagent because it is readily oxidized by atmospheric oxygen to 8,8′-dithiobis[quinoline] [1]. The disulfide form (RSSR) is air-stable and can be reduced electrochemically to generate 8-mercaptoquinoline (RSH) on demand. Polarographic studies in methanolic sodium acetate reveal that RSSR exhibits two reduction waves; the second wave has a half-wave potential (E₁/₂) of -1.41 V vs. SCE, constant across concentrations, and the process involves a two-electron cleavage of the S–S bond [1]. Controlled-potential electrolysis at -1.6 V yields 8-mercaptoquinoline as the major product, providing a coulometric route to the active monomer without the reagent instability of direct thiol storage [2].

Electroanalytical chemistry Coulometric reagent generation Disulfide stability Polarography

Photophysical Radical Generation Properties – 8,8′-Dithiobis[quinoline] as a Photochromic System Component

Under pulsed laser irradiation in toluene or benzene solution, 8,8′-dithiobis[quinoline] (RSSR) undergoes homolytic S–S bond cleavage to produce two 8-mercaptoquinolyl radicals (RS·). The RS· radical exhibits an intense absorption band with a maximum at λ = 400 nm and a molar extinction coefficient ε = 8,400 L mol⁻¹ cm⁻¹ [1]. Radical recombination proceeds with a second-order rate constant 2k_rec = 4.6 × 10⁹ L mol⁻¹ s⁻¹, and in the presence of the planar Niᴵᴵ complex di(mercaptoquinolinato)nickel(II), radical coordination competes with recombination at k_coord = 4.4 × 10⁹ L mol⁻¹ s⁻¹ to form a radical complex with absorption at λ_max = 460 nm (ε = 16,600 L mol⁻¹ cm⁻¹) [1]. These well-characterized photophysical parameters distinguish 8,8′-dithiobis[quinoline] from simpler aromatic disulfides (e.g., diphenyl disulfide) that lack the quinoline chromophore and do not exhibit comparable visible-region radical absorption.

Photochromic materials Laser flash photolysis Thiyl radicals Optoelectronic materials

8,8′-Dithiobis[quinoline] – Best-Validated Research and Industrial Application Scenarios


Thiol Quantification in Biological Fluids Under Broad pH Conditions

Use 8,8′-dithiobis[quinoline] as a derivatizing agent for cysteine, glutathione, and homocysteine determination by spectrophotometric, CE, or HPLC methods in clinical and research laboratories. The compound's wider operational pH range and resistance to hydrolysis make it suitable for samples that cannot be analyzed with DTNB due to pH constraints (e.g., acidic urine or alkaline tissue homogenates) [1]. Detection limits in the low micromolar range (1.1–7.8 μM for homocysteine) are sufficient for physiological concentrations [2].

Regulatory Zinc Analysis in Water Quality Testing

Implement the validated fluorometric method (FLUORAT-02 analyzer) for zinc determination in natural, drinking, and waste water. 8,8′-Dithiobis[quinoline] is the method-specified copper-masking agent, while 1,10-phenanthroline handles iron interference. The method operates at pH 4.6–4.9 with chloroform extraction of the fluorescent zinc–8-mercaptoquinoline complex [1]. Procurement of 8,8′-dithiobis[quinoline] is mandatory for compliance with this standard operational procedure.

Coulometric Generation of 8-Mercaptoquinoline for Metal Chelation Studies

Where 8-mercaptoquinoline (thiooxine) is the desired chelating ligand but its air-sensitivity precludes direct storage, procure 8,8′-dithiobis[quinoline] as the stable precursor. Controlled-potential electrolysis at -1.6 V vs. SCE in methanolic sodium acetate or aqueous H₂SO₄ quantitatively generates the thiol monomer on demand [1]. This approach is particularly valuable for preparing metal–thiooxinate complexes of Pt(II), Pd(II), Cu(II), Cd(II), Hg(II), and Fe(III) where ligand freshness is critical for reproducibility [2].

Photochromic Material Development and Optoelectronic Device Research

Leverage the well-characterized photodissociation of 8,8′-dithiobis[quinoline] into 8-mercaptoquinolyl radicals (λ_max = 400 nm, ε = 8,400 L mol⁻¹ cm⁻¹) as a photoswitchable unit in photochromic systems, organic field-effect transistors, OLED materials, or organic photovoltaic devices [1]. The recombination rate constant (2k_rec = 4.6 × 10⁹ L mol⁻¹ s⁻¹) and radical coordination kinetics with transition-metal complexes provide the quantitative design parameters needed for device engineering [1]. The compound's high melting point (200–208 °C) and predicted boiling point (513.9 °C) support thermal stability requirements in optoelectronic fabrication [2].

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